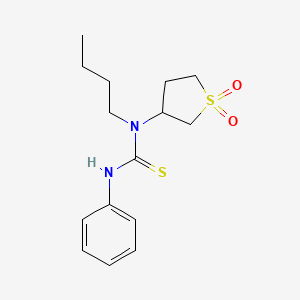![molecular formula C21H16N4O4 B3926848 2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3926848.png)
2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide
Descripción general
Descripción
2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. This compound is a kinase inhibitor that has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide involves the inhibition of kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, this compound inhibits the activity of several kinases, including JAK2, FLT3, and BTK. By inhibiting these kinases, this compound can disrupt cell signaling pathways that are involved in cancer cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo by disrupting cell signaling pathways that are involved in cell growth and proliferation. It has also been found to have anti-inflammatory effects by inhibiting the activity of kinases that are involved in the inflammatory response. Additionally, it has been found to have neuroprotective effects by inhibiting the activity of kinases that are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific cell signaling pathways and study their effects on various physiological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further study. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide. One direction is to further explore its potential applications in cancer treatment. Specifically, researchers could study its effects on different types of cancer cells and investigate its potential as a combination therapy with other cancer treatments. Another direction is to explore its potential applications in the treatment of autoimmune diseases and neurological disorders. Additionally, researchers could study its effects on different kinases and investigate its potential as a treatment for other diseases and physiological processes.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide has been found to have potential applications in medical research. It is a kinase inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases. Additionally, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-methyl-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-12-8-9-14(20-24-16-6-4-10-22-21(16)29-20)11-17(12)23-19(26)15-5-3-7-18(13(15)2)25(27)28/h3-11H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOOGUVAVAYTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926769.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-isobutyl-5-methyldihydro-2(3H)-furanone](/img/structure/B3926774.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3926781.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3926785.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926787.png)

![6-(allylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3926805.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926814.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926821.png)
![3-isobutyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B3926851.png)


![4-(4-morpholinylmethyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3926870.png)